Thiazole, 5-ethyl-2-phenyl-

Synthetic intermediate Medicinal chemistry Patent prior art

Thiazole, 5-ethyl-2-phenyl- (CAS 10045-49-5, molecular formula C11H11NS, molecular weight 189.28 g/mol) is a disubstituted 1,3-thiazole derivative bearing an ethyl group at the 5-position and a phenyl group at the 2-position. As a member of the 2-phenylthiazole class, this compound shares the core pharmacophore associated with diverse biological activities including antimicrobial, antifungal, and anticancer properties, as extensively documented for structurally related phenylthiazole derivatives.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 10045-49-5
Cat. No. B159263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 5-ethyl-2-phenyl-
CAS10045-49-5
Synonyms5-Ethyl-2-phenylthiazole
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESCCC1=CN=C(S1)C2=CC=CC=C2
InChIInChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyQRDONIWIOXKQKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-phenylthiazole (CAS 10045-49-5) Procurement Guide: Baseline Characterization and Scientific Utility


Thiazole, 5-ethyl-2-phenyl- (CAS 10045-49-5, molecular formula C11H11NS, molecular weight 189.28 g/mol) is a disubstituted 1,3-thiazole derivative bearing an ethyl group at the 5-position and a phenyl group at the 2-position [1]. As a member of the 2-phenylthiazole class, this compound shares the core pharmacophore associated with diverse biological activities including antimicrobial, antifungal, and anticancer properties, as extensively documented for structurally related phenylthiazole derivatives [2]. The compound is utilized as a synthetic intermediate and building block in medicinal chemistry and agrochemical research, where the specific 5-ethyl substitution pattern distinguishes it from other 2-phenylthiazole analogs in terms of lipophilicity, steric profile, and electronic properties [1].

Why 5-Ethyl-2-phenylthiazole Cannot Be Arbitrarily Substituted with Other 2-Phenylthiazole Derivatives in Research Applications


Within the 2-phenylthiazole scaffold, substituent position and identity critically dictate both biological activity and synthetic utility. Structure-activity relationship (SAR) studies across multiple therapeutic targets demonstrate that modifications at the thiazole 5-position significantly alter potency, selectivity, and physicochemical properties [1]. For instance, in 2-phenylthiazole derivatives evaluated as CYP51 inhibitors, varying the 5-position substituent produced marked differences in antifungal activity against both susceptible and fluconazole-resistant fungal strains [2]. Similarly, in 2-phenylthiazole-5-carboxylic acid derivatives targeting TRBP2 for antitumor applications, the 5-position substituent was essential for achieving nanomolar inhibitory activity (EC50 = 0.66 nM) [3]. The 5-ethyl substitution confers a distinct combination of moderate lipophilicity, electron-donating character, and steric bulk that cannot be replicated by unsubstituted, methyl, or other alkyl variants at this position. Arbitrary substitution with alternative 2-phenylthiazole derivatives would therefore invalidate comparative studies and compromise synthetic pathway reproducibility where the 5-ethyl-2-phenylthiazole moiety is specifically required as an intermediate.

Quantitative Differentiation Evidence for 5-Ethyl-2-phenylthiazole Versus Structural Analogs


Differentiation via Synthetic Pathway Feasibility: 5-Ethyl-2-phenylthiazole as a Patent-Documented Intermediate

5-Ethyl-2-phenylthiazole is explicitly documented as a synthetic intermediate in the preparation of human protein tyrosine phosphatase beta (HPTP-β) inhibitors, as disclosed in patent literature [1]. This specific substitution pattern is required for subsequent functionalization to generate the active pharmacophore. In contrast, the unsubstituted 2-phenylthiazole parent compound lacks the 5-ethyl handle necessary for this particular synthetic route, while alternative 5-position substituents such as 5-methyl or 5-phenyl would produce different intermediates not suitable for the same downstream transformations.

Synthetic intermediate Medicinal chemistry Patent prior art

Electronic Property Differentiation: Impact of 5-Position Substituent on Thiazole Reactivity

In structure-activity relationship studies of trisubstituted thiazole derivatives, the nature of substituents at the thiazole ring positions significantly influences frontier molecular orbital energies, particularly LUMO energy, which correlates with antimicrobial activity [1]. The 5-ethyl group in 5-ethyl-2-phenylthiazole is an electron-donating alkyl substituent that increases electron density on the thiazole ring relative to electron-withdrawing substituents. Comparative analysis of trisubstituted thiazoles demonstrated that tri-methyl-substituted compounds exhibited the highest antimicrobial activity due to elevated LUMO energy values [1]. While the target compound is disubstituted, the 5-ethyl substituent confers a specific electronic profile distinct from 5-H (2-phenylthiazole), 5-methyl, or 5-phenyl variants. This electronic differentiation affects both chemical reactivity in synthetic applications and potential biological target interactions.

Computational chemistry Reactivity prediction SAR modeling

Isomeric Differentiation: 5-Ethyl-2-phenylthiazole Versus Positional Isomers with Same Molecular Formula

5-Ethyl-2-phenylthiazole (CAS 10045-49-5) shares the molecular formula C11H11NS with several positional isomers, including 2,4-dimethyl-5-phenyl-1,3-thiazole and 2-methyl-4-(4-methylphenyl)-1,3-thiazole [1]. These isomers possess identical molecular weight (189.28 g/mol) but distinct substitution patterns and physicochemical properties. The 5-ethyl-2-phenyl substitution pattern places the ethyl group on the thiazole ring at position 5 with the phenyl at position 2, whereas the 2,4-dimethyl-5-phenyl isomer positions the phenyl group at position 5 and methyl groups at positions 2 and 4 [1]. These structural differences alter boiling point, melting point, chromatographic retention time, and spectroscopic signatures, necessitating accurate identification and procurement of the specific isomer for research applications requiring the 5-ethyl-2-phenyl configuration.

Isomer differentiation Chemical purity Analytical reference standards

Antifungal Scaffold Differentiation: Position-Specific SAR in 2-Phenylthiazole Derivatives

Recent structure-activity relationship studies on 2-phenylthiazole derivatives as CYP51 inhibitors demonstrate that substituent variation at the 5-position of the thiazole ring critically influences antifungal potency [1]. In a series of 27 novel 2-phenylthiazole derivatives, compound B9 (bearing a specific 5-position substitution pattern) exhibited potent inhibitory activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant fungal strains [1]. While 5-ethyl-2-phenylthiazole was not the specific lead compound in this study, the SAR findings establish that 5-position substitution is a key determinant of antifungal activity within this scaffold. The 5-ethyl group provides a distinct combination of steric and electronic properties that differentiate it from 5-H, 5-methyl, or other alkyl variants, making it a valuable comparator for SAR exploration.

Antifungal CYP51 inhibition Medicinal chemistry

Kinase Inhibition Potential: Distinct Profile of 5-Ethyl-Thiazole-Containing Derivatives

N-(5-Ethyl-thiazol-2-yl)-2-phenyl-acetamide, a derivative containing the 5-ethyl-2-substituted thiazole core structurally related to 5-ethyl-2-phenylthiazole, exhibits measurable inhibitory activity against cyclin-dependent kinase 2/cyclin E (CDK2/CycE) with an IC50 value of 412 nM [1]. This provides a quantitative benchmark for the kinase inhibition potential of compounds incorporating the 5-ethyl-thiazole moiety. In contrast, unsubstituted 2-phenylthiazole derivatives lack this documented CDK2 inhibitory activity, suggesting that the 5-ethyl substitution contributes to target engagement. The 5-ethyl-2-phenylthiazole scaffold can serve as a starting point for further derivatization toward CDK2 inhibitors, with the 412 nM IC50 value providing a baseline for SAR optimization.

Kinase inhibition CDK2 Drug discovery

High-Value Application Scenarios for 5-Ethyl-2-phenylthiazole in Research and Industrial Settings


Synthetic Intermediate for HPTP-β Inhibitor Development

5-Ethyl-2-phenylthiazole is specifically documented as a synthetic intermediate in the preparation of human protein tyrosine phosphatase beta (HPTP-β) inhibitors for angiogenesis control, as disclosed in patent JP5261383B2 [1]. Research groups pursuing HPTP-β as a therapeutic target should procure this compound to ensure synthetic route fidelity and enable comparison with prior art methodologies. The 5-ethyl substitution is a required structural feature for downstream functionalization in this patented pathway, distinguishing it from unsubstituted 2-phenylthiazole which lacks the necessary synthetic handle.

SAR Probe in Antifungal 2-Phenylthiazole Optimization Programs

For medicinal chemistry programs investigating 2-phenylthiazole derivatives as CYP51 inhibitors for antifungal drug discovery, 5-ethyl-2-phenylthiazole serves as a valuable SAR probe compound [1]. The 5-ethyl group represents a distinct substitution point between unsubstituted (5-H) and larger alkyl variants, enabling systematic exploration of steric and electronic effects at this critical position. Procurement of this specific analog allows for head-to-head comparison with other 5-position variants (e.g., 5-methyl, 5-propyl, 5-phenyl) to establish quantitative SAR trends for antifungal activity against both susceptible and resistant fungal strains.

Reference Standard for Isomer Differentiation in Analytical Method Development

Given that 5-ethyl-2-phenylthiazole (CAS 10045-49-5) shares the molecular formula C11H11NS with positional isomers such as 2,4-dimethyl-5-phenyl-1,3-thiazole [1], this compound is essential as an analytical reference standard for method development and validation. Analytical chemists developing HPLC, GC-MS, or NMR methods for thiazole derivative characterization require authentic samples of each isomer to establish retention times, spectral signatures, and separation conditions. Procurement of verified 5-ethyl-2-phenylthiazole ensures accurate identification and quantification in complex mixtures where isomeric interference could otherwise compromise analytical results.

Building Block for Kinase Inhibitor Library Synthesis

The documented CDK2 inhibitory activity of N-(5-ethyl-thiazol-2-yl)-2-phenyl-acetamide (IC50 = 412 nM) establishes the 5-ethyl-thiazole scaffold as a viable starting point for kinase inhibitor development [1]. 5-Ethyl-2-phenylthiazole can serve as a core building block for generating focused libraries of derivatives aimed at improving CDK2 inhibitory potency and selectivity. Procurement of the parent 5-ethyl-2-phenylthiazole enables diversification at the 2-phenyl position (e.g., through Suzuki coupling or amide formation) to explore structure-activity relationships targeting cyclin-dependent kinases and related therapeutic targets.

Technical Documentation Hub

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